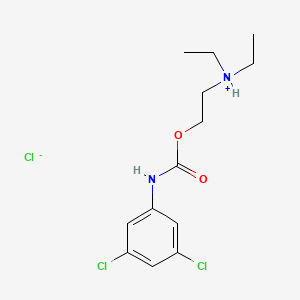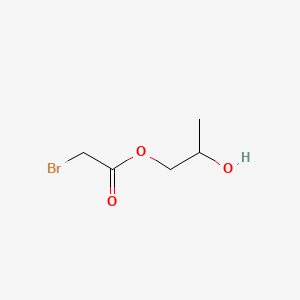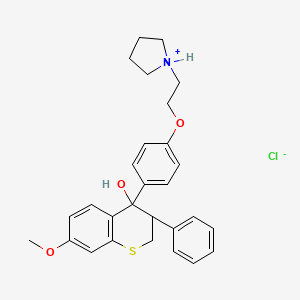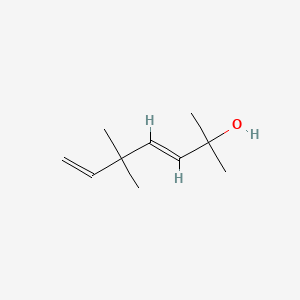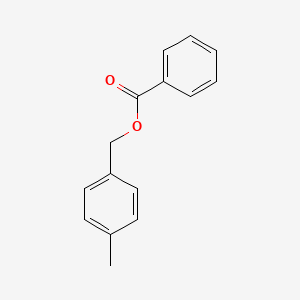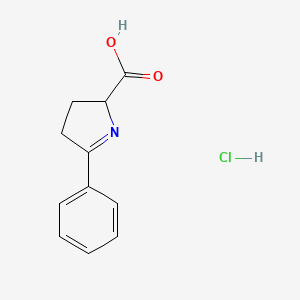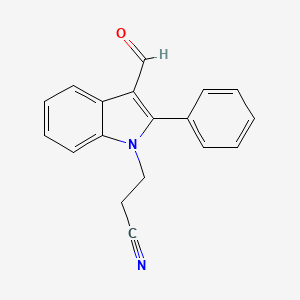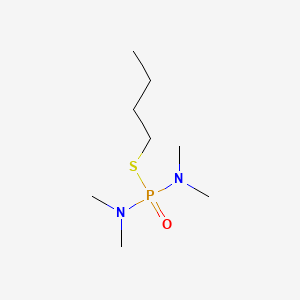
Cobalt-methylimidazolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
ZIF-67 can be synthesized using various methods, including solvothermal, hydrothermal, and room temperature synthesis . The typical synthetic route involves dissolving cobalt nitrate hexahydrate in deionized water to form solution I, and dissolving 2-methylimidazole in deionized water to form solution II. These solutions are then mixed and stirred at room temperature, leading to the formation of ZIF-67 . Industrial production methods often involve scaling up these laboratory procedures while maintaining the reaction conditions to ensure consistent quality and yield .
Chemical Reactions Analysis
ZIF-67 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various organic halides for substitution reactions . Major products formed from these reactions include cobalt oxide, reduced cobalt species, and substituted imidazolate frameworks .
Scientific Research Applications
ZIF-67 has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various reactions due to its high catalytic activity . In biology and medicine, ZIF-67 has shown potential as an antibacterial agent and in drug delivery systems . In industry, it is used for gas adsorption, molecular separation, and as a component in flame retardant materials . Additionally, ZIF-67 is employed in electrochemical applications, such as sensors and energy storage devices .
Mechanism of Action
The mechanism of action of ZIF-67 varies depending on its application. For instance, in antibacterial applications, ZIF-67 nanoparticles inhibit bacterial growth by disrupting the cell membrane and generating reactive oxygen species . In catalytic applications, ZIF-67 facilitates reactions by providing active sites for reactants to interact, thereby lowering the activation energy . The molecular targets and pathways involved include the cobalt cations and the imidazolate ligands, which play crucial roles in these processes .
Comparison with Similar Compounds
ZIF-67 is often compared with other metal-organic frameworks, such as ZIF-8 and HKUST-1 . ZIF-67 is unique due to its cobalt-based structure, which provides higher catalytic activity and stability compared to zinc-based ZIF-8 . Similar compounds include ZIF-8, which is composed of zinc cations and 2-methylimidazole, and HKUST-1, which is a copper-based metal-organic framework . ZIF-67’s unique properties make it particularly suitable for applications requiring high stability and catalytic activity .
Properties
Molecular Formula |
C8H10CoN4 |
|---|---|
Molecular Weight |
221.13 g/mol |
IUPAC Name |
cobalt(2+);2-methylimidazol-3-ide |
InChI |
InChI=1S/2C4H5N2.Co/c2*1-4-5-2-3-6-4;/h2*2-3H,1H3;/q2*-1;+2 |
InChI Key |
KRQKZTCYIWEUIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C[N-]1.CC1=NC=C[N-]1.[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-8-iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13730348.png)
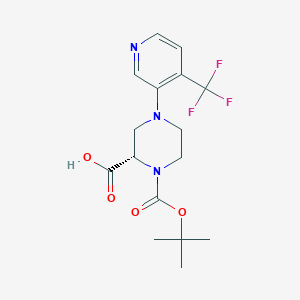
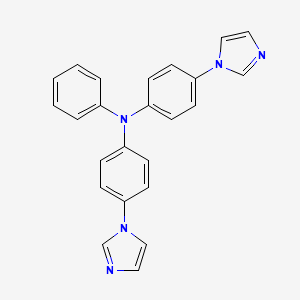

![1-[2-Aminopropyl(benzyl)amino]propan-2-ol](/img/structure/B13730372.png)
